molecular formula C11H7N3OS B2614981 N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide CAS No. 477871-47-9

N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B2614981
CAS No.: 477871-47-9
M. Wt: 229.26
InChI Key: TWVAOIBFBFURCZ-UHFFFAOYSA-N
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Description

N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C11H7N3OS and a molecular weight of 229.26 g/mol It is characterized by the presence of a thiophene ring and a pyridine ring, both of which are important heterocyclic structures in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-cyanopyridine-2-amine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyanopyridin-2-yl)benzamide
  • N-(5-cyanopyridin-2-yl)furan-2-carboxamide
  • N-(5-cyanopyridin-2-yl)pyrrole-2-carboxamide

Uniqueness

N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide is unique due to the presence of both a thiophene ring and a pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for the synthesis of various heterocyclic compounds. Additionally, the compound’s potential biological activities and applications in material science further highlight its uniqueness .

Properties

IUPAC Name

N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c12-6-8-3-4-10(13-7-8)14-11(15)9-2-1-5-16-9/h1-5,7H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVAOIBFBFURCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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